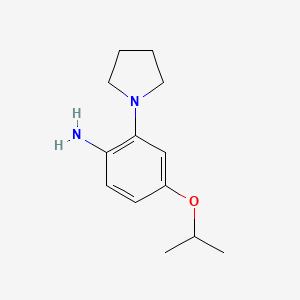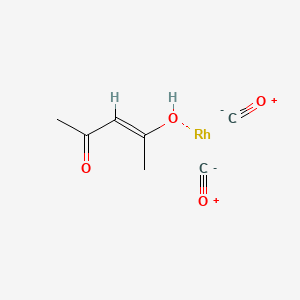
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone typically involves the reaction of 4,5-dihydro-3-(trifluoromethyl)pyrazole-4,5-dione with 4-fluorophenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The crude product can be purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, it inhibits acetylcholinesterase activity, leading to the accumulation of acetylcholine in the synaptic cleft, which affects neural transmission . Additionally, it induces oxidative stress by increasing the levels of reactive oxygen species, leading to cellular damage .
Comparison with Similar Compounds
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone can be compared with other pyrazole derivatives such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Known for its neurotoxic potentials.
3-(trifluoromethyl)pyrazole: Used in copper-catalyzed pyrazole N-arylation.
The uniqueness of this compound lies in its specific substitution pattern and its diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H6F4N4O |
|---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)diazenyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H6F4N4O/c11-5-1-3-6(4-2-5)15-16-7-8(10(12,13)14)17-18-9(7)19/h1-4H,(H2,17,18,19) |
InChI Key |
FCOFOINMIOSTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NNC2=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)





![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)




![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)

